molecular formula C9H16N4 B1466402 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1159554-19-4

3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B1466402
CAS No.: 1159554-19-4
M. Wt: 180.25 g/mol
InChI Key: YDGYOONMGVOMSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a chemical compound with the molecular formula C₁₀H₁₇N₅ and a molecular mass of 215.28 g/mol. It features a fused triazolopyrazine core structure, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities . The core structure is a nitrogen-containing heterocycle, a class that forms the basis of more than 80% of best-selling small-molecule drugs due to their favorable pharmacokinetic properties and ability to interact with biological targets . The triazolo[4,3-a]pyrazine scaffold is recognized as an essential building block for developing various therapeutic agents . Derivatives of this scaffold have been investigated for a wide spectrum of biological activities. Specifically, novel triazolo[4,3-a]pyrazine derivatives have demonstrated moderate to good in vitro antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . Furthermore, structurally related [1,2,4]triazolo[4,3-a]pyrazine derivatives have been designed and synthesized as novel dual inhibitors of c-Met and VEGFR-2 kinases, showing excellent antiproliferative activities against human cancer cell lines such as A549 (lung), MCF-7 (breast), and Hela (cervical) . Other research highlights the scaffold's utility in creating potent antagonists for neurological targets and its role as a key pharmacophore in approved drugs like the antidiabetic agent Sitagliptin . This combination of a promising core structure and a hydrophobic 2-methylpropyl substituent makes this compound a valuable intermediate for researchers in drug discovery seeking to develop new antimicrobial, anticancer, or other bioactive molecules. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-7(2)5-8-11-12-9-6-10-3-4-13(8)9/h7,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGYOONMGVOMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C2N1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cell growth and differentiation. This inhibition is significant as c-Met kinase is often overexpressed in various cancers, making this compound a potential anticancer agent.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells, such as A549, MCF-7, and HeLa cell lines. This compound influences cell signaling pathways, particularly those involving c-Met kinase, leading to altered gene expression and cellular metabolism. The induction of apoptosis is a critical mechanism by which this compound exerts its anticancer effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the ATP-binding site of c-Met kinase, inhibiting its activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting cell proliferation and survival pathways. Additionally, this compound has been shown to modulate gene expression, further contributing to its anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods. It is subject to degradation under extreme pH conditions and high temperatures. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of c-Met kinase activity and prolonged induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes. The metabolites are then excreted via the renal and biliary systems. This compound can also influence metabolic flux, altering the levels of various metabolites involved in cell proliferation and apoptosis.

Biological Activity

3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on antibacterial and anticancer effects, along with structure-activity relationships (SAR) derived from various studies.

Synthesis and Characterization

The synthesis of triazolo[4,3-a]pyrazine derivatives typically involves multi-step organic reactions. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry
  • Elemental Analysis

These techniques confirm the structural integrity and purity of synthesized compounds.

Antibacterial Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit notable antibacterial properties. For instance:

  • Compound 2e showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli, comparable to standard antibiotics like ampicillin .
  • The structure-activity relationship indicated that longer alkyl chains at the R2 position enhance antibacterial activity by increasing lipophilicity and cell permeability .

Table 1: Antibacterial Activity of Selected Triazolo[4,3-a]pyrazine Derivatives

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
2e3216
1a6432
1f12864

Anticancer Activity

Triazolo[4,3-a]pyrazine derivatives have also been evaluated for their anticancer potential. Notably:

  • Compound 22i exhibited IC50 values of 0.83 µM against A549 (lung cancer), 0.15 µM against MCF-7 (breast cancer), and 2.85 µM against HeLa (cervical cancer) cell lines .
  • Another compound, 17l , demonstrated excellent antiproliferative activity with IC50 values of 0.98 µM for A549 cells and notable kinase inhibitory activity against c-Met at an IC50 of 26 nM .

Table 2: Anticancer Activity of Selected Triazolo[4,3-a]pyrazine Derivatives

CompoundCell LineIC50 (µM)
22iA5490.83
MCF-70.15
HeLa2.85
17lA5490.98
MCF-71.05
HeLa1.28

The biological activities of these compounds are often attributed to their ability to interact with specific molecular targets:

  • Antibacterial Mechanism : The compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
  • Anticancer Mechanism : Compounds like 22i induce apoptosis in cancer cells through mitochondrial pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2 .

Case Studies

A recent study synthesized a series of triazolo[4,3-a]pyrazine derivatives and evaluated their biological activities across various assays:

  • In vitro Antibacterial Testing : Compounds were tested using the microbroth dilution method against multiple bacterial strains.
  • In vitro Anticancer Testing : The antiproliferative effects were assessed using MTT assays on different cancer cell lines.

The findings indicated a strong correlation between structural modifications and enhanced biological activity.

Scientific Research Applications

Medicinal Chemistry

1. Antagonistic Properties

The compound has been identified as a potential antagonist for P2X receptors, particularly P2X3 and P2X2/3. These receptors are involved in pain transmission and inflammatory responses. Research indicates that compounds like 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine could be developed into therapeutic agents for chronic pain management and other related disorders .

Case Study: Pain Management

A study demonstrated that derivatives of this compound exhibited significant antagonistic activity against P2X3 receptors. These findings suggest a pathway for developing new analgesics that provide relief without the side effects associated with traditional opioids .

Pharmacological Applications

2. Neuroprotective Effects

Recent investigations have shown that this compound may possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress and excitotoxicity. The mechanism appears to involve modulation of glutamate receptors and reduction of reactive oxygen species (ROS) production.

Case Study: Neuroprotection in Models of Neurodegeneration

In vitro studies using neuronal cell lines demonstrated that treatment with this compound resulted in decreased cell death under conditions mimicking neurodegenerative diseases. This suggests its potential utility in treating conditions such as Alzheimer's disease or Parkinson's disease .

Chemical Reactions Analysis

Synthetic Routes and Key Intermediate Formation

The compound is typically synthesized via cyclization reactions of substituted pyrazine precursors. For example:

  • Hydrazine-mediated cyclization : Hydrazine hydrate reacts with 2,3-dichloropyrazine under reflux to form a hydrazinylpyrazine intermediate .

  • Triazole ring formation : Cyclization with triethoxy methane or triethyl orthoacetate produces the triazolo[4,3-a]pyrazine core .

  • Alkylation : The 2-methylpropyl group is introduced via nucleophilic substitution or alkylation at the N3 position of the triazole ring .

Substitution Reactions

The triazolo[4,3-a]pyrazine scaffold undergoes both ipso- and tele-substitution, depending on reaction conditions and substituent positioning:

Reaction Type Conditions Nucleophile Product Yield Reference
Ipso-substitutionDMF, 100°C, Pd(OAc)₂ catalyst3-Methylisoxazole3-(3-Methylisoxazol-5-yl) derivative60%
Tele-substitutionCyclohexane, K₂CO₃, 80°CBenzyl alcohol8-Benzyloxy derivative35%
Nucleophilic displacementTHF, KI, 4-aminophenol4-Aminophenol3-(4-Hydroxyphenyl) analog72%

Key findings:

  • Solvent polarity significantly impacts tele-substitution efficiency. Low dielectric solvents (e.g., cyclohexane, ε = 2.02) favor tele-products .

  • Electron-rich nucleophiles (e.g., amines, alcohols) exhibit higher reactivity at the pyrazine ring’s electrophilic positions .

Oxidation and Reduction

The isobutyl side chain and triazole ring participate in redox reactions:

  • Oxidation : Treatment with KMnO₄ in acidic medium converts the 2-methylpropyl group to a carboxylic acid.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring’s C=N bonds, yielding a dihydrotriazole intermediate .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

  • Suzuki coupling : Arylboronic acids react at the pyrazine C6 position under Pd(PPh₃)₄ catalysis .

  • Stille coupling : Tributylstannyl reagents (e.g., 3-methyl-5-(tributylstannyl)isoxazole) couple at C5 with XPhos/Pd(OAc)₂ .

Solvent and Temperature Effects

Critical parameters for optimizing reactions:

Solvent Dielectric Constant (ε) Total Yield 5-Isomer : 8-Isomer Ratio
Cyclohexane2.0258%35:24
Acetonitrile37.545%43:3
DMF36.727%25:2

Data adapted from tele-substitution studies on halogenated triazolopyrazines .

Mechanistic Insights

  • Cyclization : Intramolecular H-bonding stabilizes transition states during triazole ring formation .

  • Steric effects : The 2-methylpropyl group hinders nucleophilic attack at the adjacent pyrazine position, directing reactivity to distal sites .

Stability and Degradation

Under acidic conditions (HCl, 80°C), the triazole ring undergoes partial hydrolysis to form pyrazine-2-carboxamide derivatives .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The biological and physicochemical profiles of triazolo[4,3-a]pyrazine derivatives are highly dependent on substituents. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Activities Reference
3-(2-Methylpropyl)-5H…pyrazine (Target) 2-Methylpropyl C10H16N4 192.26 (calc) Not explicitly reported
3-Cyclopentyl-5H…pyrazine Cyclopentyl C10H16N4 192.26 Pharmaceutical intermediate
3-(Oxan-4-yl)-5H…pyrazine Tetrahydro-2H-pyran-4-yl C10H16N4O 208.265 Not reported
8-Methyl-3-(propan-2-yl)-5H…pyrazine Propan-2-yl, 8-methyl C9H16N4 180.25 Small-molecule scaffold for drug discovery
3-(2-Fluorophenyl)-5H…pyrimidine 2-Fluorophenyl C12H10FN5 243.24 Drug discovery, agrochemicals

Key Observations :

  • Molecular Weight : Most analogs fall within 180–243 g/mol, aligning with Lipinski’s rule for drug-likeness.

Pharmacological Activities

  • Antihypertensive Activity: 1,2,4-Triazolo[4,3-a]pyrazine derivatives with aminodeoxystatine or difluorostatone moieties (e.g., compounds 13a, 19c) show potent human renin inhibition (IC50: 1.4–3.9 nM) and blood pressure reduction in preclinical models .
  • Antidiabetic Relevance : Sitagliptin, a DPP-4 inhibitor, shares the triazolo[4,3-a]pyrazine core but has a trifluoromethyl substituent, highlighting the scaffold’s versatility in targeting enzymes .

Structure-Activity Relationships (SAR)

  • Substituent Size : Bulky groups (e.g., cyclopentyl) may hinder binding to flat enzymatic pockets, whereas smaller alkyl chains (e.g., propan-2-yl) optimize steric compatibility .

Preparation Methods

Step 1: Formation of 2-substituted pyrazine intermediate

  • Reagents: Ethanol, hydrazine hydrate, and 2-chloropyrazine (or related substituted pyrazine).
  • Procedure: Hydrazine hydrate is added to ethanol and heated to approximately 58 °C. 2-chloropyrazine is added dropwise with temperature control at 60-61 °C. The reaction proceeds for about 15 hours.
  • Workup: The reaction mixture is cooled to 0 °C, pH adjusted to 6 with sodium hydroxide, and stirred at 20 °C. The product is extracted with organic solvents such as methylene dichloride and purified by filtration and recrystallization.
  • Outcome: Intermediate (denoted as compound 2 in related literature) is obtained with high purity (~93% by HPLC).

Step 2: Cyclization to form triazolo[4,3-a]pyrazine core

  • Reagents: Chlorobenzene, trifluoroacetic anhydride (or other acylating agents), methylsulfonic acid.
  • Procedure: The intermediate from Step 1 is added to a cooled mixture of chlorobenzene and trifluoroacetic anhydride at 0 °C with stirring. The temperature is gradually increased to 50 °C, methylsulfonic acid is added, and the mixture is refluxed to remove trifluoroacetic acid by distillation.
  • Reaction Conditions: Extended heating at 100-110 °C for 42-60 hours facilitates cyclization.
  • Workup: The mixture is cooled, neutralized to pH 12, extracted, washed with ammoniacal liquor and sodium chloride solution, dried, and purified via silica gel column chromatography.
  • Outcome: The cyclized triazolo[4,3-a]pyrazine intermediate (compound 4) is obtained with purity >99% by HPLC.

Comparative Data Table of Key Reaction Parameters

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Purity (HPLC %) Notes
1 Ethanol, hydrazine hydrate, 2-chloropyrazine 58-61 15 ~90 93.3 pH adjusted to 6, extraction & recrystallization
2 Chlorobenzene, trifluoroacetic anhydride, methylsulfonic acid 0 → 110 42-60 ~85 99.1 Reflux, distillation of TFA, silica gel purification
3 Pd/C catalyst, H2 (4 bar), ethanolic HCl 23-25 4.5 ~90 99.3 Hydrogenation, acid treatment, crystallization

Research Findings and Analysis

  • The synthetic route is characterized by readily available starting materials and straightforward reaction steps.
  • The method minimizes byproduct formation, which is beneficial for industrial scalability.
  • The use of hydrazine hydrate and 2-chloropyrazine allows efficient ring formation with good control over substitution.
  • Cyclization under acidic conditions with trifluoroacetic anhydride and methylsulfonic acid is crucial for forming the fused triazolo-pyrazine core.
  • Catalytic hydrogenation under mild conditions effectively reduces intermediates and introduces the desired alkyl substituent.
  • Purification steps including pH adjustments, solvent extraction, and chromatographic filtration ensure high purity of intermediates and final product.
  • The method has been validated in patent literature with yields ranging from 83% to over 90% and HPLC purities exceeding 99%.

Notes on Alternative Approaches and Related Compounds

  • Similar synthetic strategies have been reported for other triazolo[4,3-a]pyrazine derivatives, involving hydrazine-mediated cyclization and subsequent functional group modifications.
  • Variations in base (e.g., sodium carbonate vs. potassium carbonate) and solvents can affect yield and purity, as demonstrated in related patents.
  • The methodology is adaptable for introduction of different alkyl groups at the 3-position by varying the alkyl halide or alkylation reagent in the final step.

Q & A

Q. Basic

  • NMR : 1^1H NMR (DMSO-d6) is used to confirm substituent positions (e.g., aromatic protons at δ 7.34–7.37 ppm for benzyl groups) . 13^{13}C NMR can identify carbonyl carbons (δ ~165–170 ppm).
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 138.17 for C6H10N4) validate molecular weight .
  • HPLC : Assess purity of intermediates (e.g., impurity profiling for sitagliptin analogs using reverse-phase HPLC) .

Advanced tip : Use 19^{19}F NMR for fluorinated derivatives (e.g., trifluoromethyl groups at δ -60 to -70 ppm) .

How can reaction conditions be optimized to improve yields in triazolopyrazine cyclization?

Q. Advanced

  • Solvent selection : DMFA increases reaction efficiency compared to DCM, as seen in CDI-mediated coupling (yield improvement from 50% to >70%) .
  • Acid catalysis : Using 1.25M HCl in ethanol accelerates deprotection of tert-butyl groups, reducing reaction time from 12h to 3h .
  • Temperature control : Refluxing at 100°C ensures complete activation of carboxylic acids with CDI .

Data contradiction : Silica gel chromatography (10% MeOH/DCM) is preferred over recrystallization for purifying polar derivatives .

How do structural modifications at the 3-position influence biological activity?

Q. Advanced

  • Anticonvulsant SAR : Substituting the 3-position with 2-fluorobenzyl or 2,6-difluorobenzyl groups reduces ED50 values to 3 mg/kg in MES assays, highlighting the role of electron-withdrawing groups in enhancing activity .
  • P2X7 receptor antagonism : Bulky aryl groups (e.g., pyrazinyl) improve IC50 values (e.g., 9 nM for human P2X7) by enhancing hydrophobic interactions .

Methodological note : In vitro ADME assays (e.g., microsomal stability) guide substituent selection for CNS permeability .

What strategies address low solubility of triazolopyrazine derivatives in biological assays?

Q. Advanced

  • Salt formation : Hydrochloride salts (e.g., 3-(trifluoromethyl)-triazolopyrazine·HCl) improve aqueous solubility for in vivo dosing .
  • PEGylation : Adding polyethylene glycol (PEG) chains to the 8-amino group enhances solubility without compromising activity (e.g., 73% solubility improvement in PBS) .

Validation : Pharmacokinetic studies in rats confirm bioavailability (e.g., 80% receptor occupancy at 10 mg/kg) .

How to resolve contradictions in biological activity data across derivatives?

Q. Advanced

  • Mechanistic studies : Use radioligand binding assays (e.g., 3^3H-labelled P2X7 antagonists) to confirm target engagement vs. off-target effects .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies between in vitro and in vivo results .

Example : Fluorine substitution at the 2-position increases metabolic stability but reduces anticonvulsant potency, requiring balance in SAR .

What analytical methods ensure purity of triazolopyrazine intermediates?

Q. Basic

  • TLC : Monitor reaction progress using silica gel plates (e.g., 10% MeOH/DCM eluent) .
  • Elemental analysis : Validate stoichiometry (e.g., C6H10N4 requires C 52.16%, H 7.30%, N 40.54%) .

Advanced : High-resolution mass spectrometry (HRMS) resolves isobaric impurities (e.g., distinguishing C7H11Cl2F3N4 from C9H15N5O) .

How does the triazolopyrazine scaffold compare to purines in drug design?

Q. Advanced

  • Bioisosterism : The triazolopyrazine core mimics purine’s planar structure but reduces emetic side effects (e.g., anticonvulsants with ED50 3 mg/kg vs. purine-based analogs at 10 mg/kg) .
  • Electron density : Nitrogen-rich rings enhance hydrogen bonding with targets like HIV reverse transcriptase, as shown in pyrrolo[2,3-b]pyridine analogs .

Validation : X-ray crystallography of triazolopyrazine-bound P2X7 receptors confirms π-π stacking with Tyr295 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.